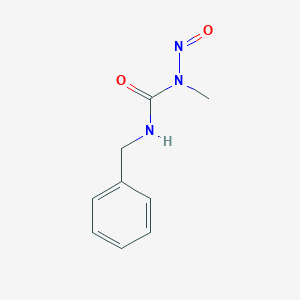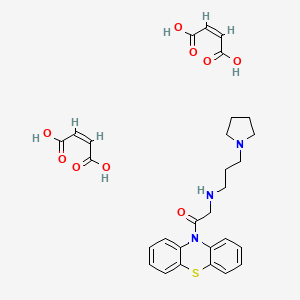
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pyrrolidinyl group, a glycyl moiety, and a phenothiazine core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The introduction of the pyrrolidinyl group is achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the phenothiazine core. The glycyl moiety is then introduced via peptide coupling reactions, using reagents such as carbodiimides or phosphonium salts. The final step involves the formation of the dimaleate salt, which is achieved by reacting the compound with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored, and the use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenothiazine core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can modulate the activity of enzymes and ion channels, leading to its diverse pharmacological effects. The glycyl moiety may enhance the compound’s bioavailability and stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate can be compared with other phenothiazine derivatives, such as chlorpromazine, perphenazine, and fluphenazine. While these compounds share a common phenothiazine core, they differ in their substituents, which influence their pharmacological profiles and applications. The presence of the pyrrolidinyl and glycyl groups in this compound makes it unique, potentially offering enhanced therapeutic effects and reduced side effects compared to other phenothiazine derivatives.
Similar Compounds
Chlorpromazine: A widely used antipsychotic medication.
Perphenazine: Another antipsychotic with a different substitution pattern.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
106303-06-4 |
|---|---|
Formule moléculaire |
C29H33N3O9S |
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-phenothiazin-10-yl-2-(3-pyrrolidin-1-ylpropylamino)ethanone |
InChI |
InChI=1S/C21H25N3OS.2C4H4O4/c25-21(16-22-12-7-15-23-13-5-6-14-23)24-17-8-1-3-10-19(17)26-20-11-4-2-9-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,8-11,22H,5-7,12-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
FLZVNTFOFDKBKX-SPIKMXEPSA-N |
SMILES isomérique |
C1CN(CC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(C1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
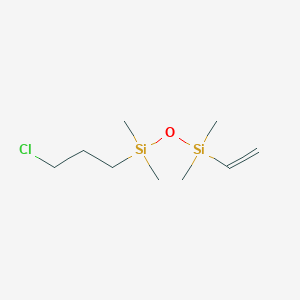
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
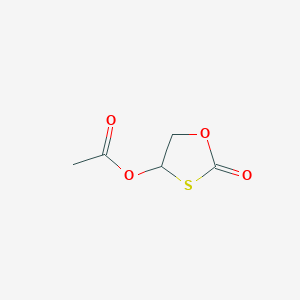
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
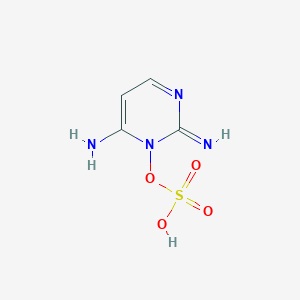
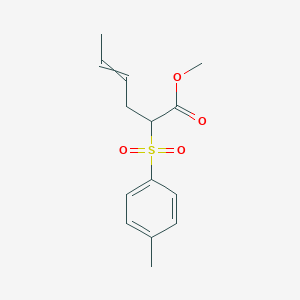
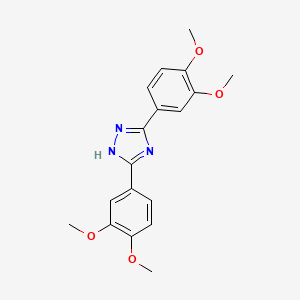
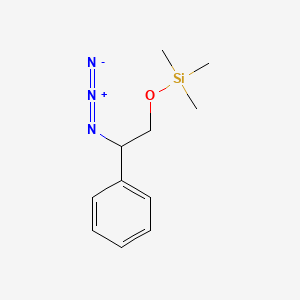
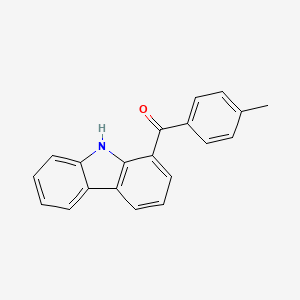

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
